Cas no 1270403-53-6 (2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL)

2-(1-Amino-2-hydroxyethyl)-4-methylphenol is a phenolic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its molecular structure allows for selective reactivity, particularly in the formation of chiral derivatives and complex heterocycles. The presence of the hydroxyl group enhances solubility in polar solvents, while the amino group facilitates participation in condensation and coupling reactions. This compound is valued for its potential use in the development of bioactive molecules, including adrenergic agonists and enzyme inhibitors. Its stability under mild conditions and compatibility with diverse reaction environments further underscore its utility in research and industrial chemistry.
2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL structure
1270403-53-6 structure
Product name:2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL
CAS No:1270403-53-6
MF:C9H13NO2
Molecular Weight:167.205022573471
CID:5583192
PubChem ID:55283380

2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL 化学的及び物理的性質

名前と識別子

    • 2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL
    • Benzeneethanol, β-amino-2-hydroxy-5-methyl-
    • EN300-1849181
    • AKOS006345860
    • 1270403-53-6
    • インチ: 1S/C9H13NO2/c1-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3
    • InChIKey: RNLILSGLASWGSV-UHFFFAOYSA-N
    • SMILES: OCC(C1C(=CC=C(C)C=1)O)N

計算された属性

  • 精确分子量: 167.094628657g/mol
  • 同位素质量: 167.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 141
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 66.5Ų

じっけんとくせい

  • 密度みつど: 1.203±0.06 g/cm3(Predicted)
  • Boiling Point: 365.4±37.0 °C(Predicted)
  • 酸度系数(pKa): 9.37±0.48(Predicted)

2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1849181-0.25g
2-(1-amino-2-hydroxyethyl)-4-methylphenol
1270403-53-6
0.25g
$855.0 2023-06-03
Enamine
EN300-1849181-0.05g
2-(1-amino-2-hydroxyethyl)-4-methylphenol
1270403-53-6
0.05g
$780.0 2023-06-03
Enamine
EN300-1849181-10.0g
2-(1-amino-2-hydroxyethyl)-4-methylphenol
1270403-53-6
10g
$3992.0 2023-06-03
Enamine
EN300-1849181-1.0g
2-(1-amino-2-hydroxyethyl)-4-methylphenol
1270403-53-6
1g
$928.0 2023-06-03
Enamine
EN300-1849181-1g
2-(1-amino-2-hydroxyethyl)-4-methylphenol
1270403-53-6
1g
$0.0 2023-09-19
Enamine
EN300-1849181-2.5g
2-(1-amino-2-hydroxyethyl)-4-methylphenol
1270403-53-6
2.5g
$1819.0 2023-06-03
Enamine
EN300-1849181-0.1g
2-(1-amino-2-hydroxyethyl)-4-methylphenol
1270403-53-6
0.1g
$817.0 2023-06-03
Enamine
EN300-1849181-5.0g
2-(1-amino-2-hydroxyethyl)-4-methylphenol
1270403-53-6
5g
$2692.0 2023-06-03
Enamine
EN300-1849181-0.5g
2-(1-amino-2-hydroxyethyl)-4-methylphenol
1270403-53-6
0.5g
$891.0 2023-06-03

2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL 関連文献

2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOLに関する追加情報

Professional Introduction to 2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL (CAS No. 1270403-53-6)

2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL, a compound with the chemical identifier CAS No. 1270403-53-6, is a versatile molecule with significant applications in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural properties, has garnered attention for its potential in various chemical and biological processes. The presence of both amino and hydroxyl functional groups, combined with a methylphenol backbone, makes it a compound of considerable interest for researchers exploring novel synthetic pathways and therapeutic agents.

The molecular structure of 2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL consists of a benzene ring substituted with a methyl group at the 4-position and an ethylene chain linked to an amino group at the 1-position. This configuration imparts unique reactivity and solubility characteristics, making it suitable for a wide range of applications. The hydroxyl group further enhances its ability to participate in hydrogen bonding interactions, which is crucial for its role in drug design and development.

In recent years, the compound has been studied for its potential in the development of novel pharmaceuticals. Its structural features suggest that it could serve as a precursor or intermediate in the synthesis of more complex molecules. The amino group, in particular, is a key functional moiety that can undergo various chemical reactions, including condensation, alkylation, and acylation, which are fundamental to organic synthesis.

One of the most promising areas of research involving 2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL is its application in medicinal chemistry. Researchers have been exploring its potential as a lead compound for the development of new drugs targeting various diseases. The compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions makes it an attractive candidate for drug design. For instance, studies have shown that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors, which could be beneficial in treating conditions such as inflammation and neurodegenerative disorders.

The synthesis of 2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL is another area of active interest. Researchers have developed several synthetic routes to produce this compound efficiently and in high yield. These methods often involve multi-step organic transformations, including Grignard reactions, nucleophilic substitutions, and oxidation-reduction processes. The optimization of these synthetic pathways is crucial for ensuring the scalability and cost-effectiveness of producing this compound for industrial applications.

The chemical properties of 2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL also make it a valuable tool in chemical biology research. Its ability to form stable complexes with other molecules allows it to be used as a probe or ligand in studying biological systems. For example, researchers have employed this compound to investigate the binding mechanisms of enzymes and receptors, providing insights into their function and potential therapeutic targets.

In conclusion, 2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL (CAS No. 1270403-53-6) is a multifaceted compound with significant potential in pharmaceutical chemistry and biochemistry. Its unique structural features and reactivity make it a valuable asset in drug discovery and synthetic chemistry. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge and developing novel therapeutic agents is likely to grow.

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